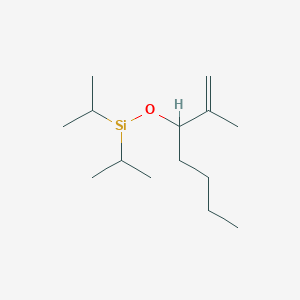
CID 78061225
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061225” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78061225” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could interfere with the reaction.
Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reaction and drive it to completion. These may include acids, bases, and other chemical agents that promote the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Process Optimization: The reaction conditions are optimized to maximize yield and minimize waste. This includes fine-tuning parameters such as temperature, pressure, and reaction time.
Purification and Isolation: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
The compound “CID 78061225” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may have distinct chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, altering its reactivity and interactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide that facilitate oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: These may include halogens, alkylating agents, or other nucleophiles that promote substitution reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives that have unique chemical and physical properties.
Aplicaciones Científicas De Investigación
The compound “CID 78061225” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which “CID 78061225” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and function.
Pathways Involved: The interactions of the compound with its targets can influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “CID 78061225” include those with related molecular structures or functional groups. These may include:
Analogous Compounds: Chemical entities that share a similar core structure but differ in specific substituents or functional groups.
Derivatives: Compounds that are derived from “this compound” through chemical modifications.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure and the resulting chemical properties. This compound may exhibit distinct reactivity, stability, or biological activity compared to its analogs and derivatives, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C14H29OSi |
|---|---|
Peso molecular |
241.46 g/mol |
InChI |
InChI=1S/C14H29OSi/c1-8-9-10-14(11(2)3)15-16(12(4)5)13(6)7/h12-14H,2,8-10H2,1,3-7H3 |
Clave InChI |
ADHLEOLXVIJXJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)C)O[Si](C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




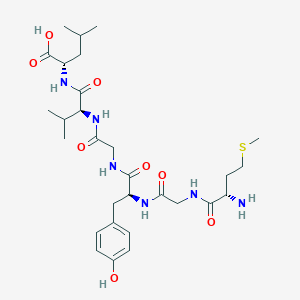
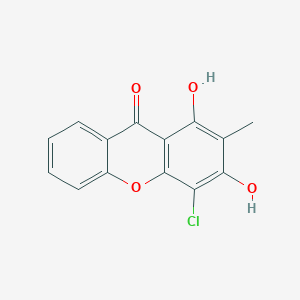
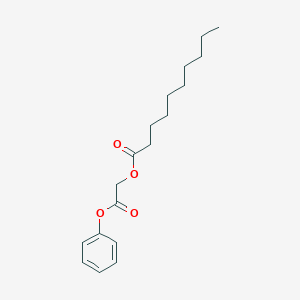
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)

![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
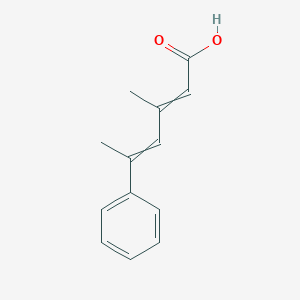
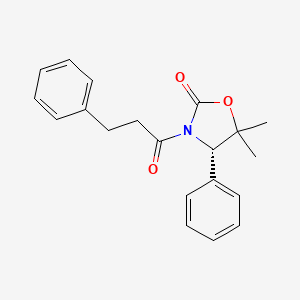
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
